Journal Name:Green Chemistry
Journal ISSN:1463-9262
IF:11.034
Journal Website:http://pubs.rsc.org/en/journals/journalissues/gc
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:555
Publishing Cycle:Bimonthly
OA or Not:Not
Green Chemistry ( IF 11.034 ) Pub Date: 2023-06-10 , DOI:
10.1016/j.sab.2023.106730
The Glow Discharge Optical Emission Spectrometry (GDOES) depth profiles of coated-Ni/Fe foil are measured under different working conditions and evaluated quantitatively by the MRI-CRAS (Mixing-Roughness-Information-CRAter-Simulation) model. By a built-in interferometer, the measured sputtering time is converted to the sputtered depth. The best depth resolution and the optimal working conditions for the GDOES depth profiling of coated-Ni/Fe foil are obtained accordingly. The influences of the shape of sputtered crater and the grain size of Fe on the measured depth profile and the corresponding depth resolution are discussed.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-05-09 , DOI:
10.1016/j.sab.2023.106704
One of the most widely used methods for tissue preservation and fixative during transportation is the conservation in formalin during variable amounts of time. In this study, we have evaluated the influence of formalin fixation time in the elemental composition of human tissue samples using Energy Dispersive X-Ray Fluorescence (EDXRF).Ten sets of human tissue samples (from colon, ileum, stomach, and spleen) were exposed to different formalin fixation times, between 2 and 24 days, and for each tissue, the elemental content throughout time was compared to the elemental content of the snap-frozen sample of the same tissue that was not exposed to formalin. Additionally, in order to further evaluate the transference of elements, the formalin solution was also analysed using EDXRF.Our results showed a clear decrease of Cl and K in the tissues, transferred to the formalin solution. Conversely, there is an uptake of P in the tissue, likely due to the buffered formalin solution. The consistent alterations seen in the studied elements across all the ten different tissues allow us to hypothesize that in the future, there will be different thresholds for their use as diagnostic tools in unfixed (intraoperative exams) as well as formalin fixed paraffin embedded tissues.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-05 , DOI:
10.1016/j.sab.2023.106741
Gunshot residue (GSR) is one of the few forensic disciplines that lack accurate screening techniques. This study proposes using a mobile LIBS instrument to detect inorganic GSR and compares performance to a previously validated laboratory instrument. The mobile LIBS is designed with advanced configurations specifically for on-site GSR analysis, including a CMOS detector and a sampling chamber that holds up to six typical GSR collection devices with separate gas flow ports to prevent cross-contamination. A significant novelty of the portable instrument is its image magnification, which allows quick searching and visualization of GSR particle morphology. The single-particle imaging and elemental composition capability is one of a kind and offers superior confirmatory features for GSR. The mobile LIBS performance was evaluated for residues collected from the hands of shooters (100 samples) and non-shooters (200 background samples), analyzed sequentially by the mobile instrument and then the laboratory instrument. Accuracies better than 98.8% were obtained by both instruments, demonstrating their suitability for trace IGSR detection from skin specimens. Implementation of this methodology is anticipated to drastically speed up response times (i.e., from several hours per sample by standard SEM-EDS practice to a few minutes by LIBS). The screening methods can be easily incorporated into workflows to improve decision-making processes at the crime scene and laboratory settings, reduce backlogs, and improve case management.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-06-17 , DOI:
10.1016/j.sab.2023.106731
In order to improve the safety of Li-ion batteries, solid-state electrolytes have been studied for many years. However, lithium is known to have lower diffusion coefficients in these materials. Various methods can be used to investigate lithium transport mechanisms; one of them relies on isotopic tracing. This method often used in environmental sciences, medicine and biology has been developed since 2011 by Lu et al. in the battery field. In addition to the techniques commonly used for isotopic analysis of lithium in battery materials, such as nuclear magnetic resonance (NMR) and mass spectrometry techniques, a new complementary method for determining the spatial distribution of the lithium isotopic ratio in solid electrolytes has been developed: laser induced self-reversal isotopic spectrometry (LIBRIS) proposed by Touchet et al. in 2020. In this paper, a proof of concept of LIBRIS analysis of a solid electrolyte composed of poly(ethylene oxide) (POE) containing 6Li enriched lithium bis(trifluoromethylsulphonyl)imide (LiTFSI) was first achieved. Then, the lateral resolution of LIBRIS measurements was improved from 250 μm down to 7 μm. Such lateral resolution is well adapted to future studies of lithium transport mechanisms in a solid electrolyte composed of a dispersion of ceramic microparticles in a polymer matrix. This material design is used as a trade-off to improve Li diffusion compared to polymer-based electrolytes. The sources of signal fluctuations were discussed, and a calibration curve of the 6Li isotopic abundance in POE/LiTFSI samples was finally obtained, with a relative uncertainty of 25%. The results demonstrate the feasibility of high resolution isotopic analysis by the LIBRIS technique and could be applied in the future to the characterization of the lithium mobility in battery materials.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-04-19 , DOI:
10.1016/j.sab.2023.106686
This paper is dedicated to the significance of the excitation temperature retrieved with Boltzmann plot method and to the correct analysis of the accuracy of the obtained temperature. Several issues, often neglected in the present literature are analyzed: the effect of the S/N on the accuracy of the Boltzmann plot, the difference between average temperature and time and space integrated temperature (apparent temperature) and the sensitivity of the Boltzmann plot method are discussed in detail. With the aim of demonstrating the importance of the above-mentioned issues, experiment simulation, as well as real experiments, are used. At the end of the discussion some guidelines for the correct use of the Boltzmann plot and of the obtained temperature value are presented.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-06-12 , DOI:
10.1016/j.sab.2023.106725
The absolute atomized mass of the neutral and first-ion reservoirs of a laser-induced yttrium plasma were measured with high resolution atomic-absorption spectroscopy mapping at various delays and under different noble and oxidizing cover gases. The maximum spatial extent of the plasma was inversely dependent on the molar mass of the cover gas. Time-resolved masses measured under oxidizing atmospheres showed continuous net loss from even the first measured delay (2 μs). Though their total masses were stable at early delays, plasmas under helium and argon atmospheres also showed net loss of atomized yttrium from an unknown mechanism beyond 4 μs. The measured total atomized masses during the early stable period under the noble atmospheres were approximately equal (∼30 ng) but higher than the masses measured under oxidizing atmospheres.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-06-14 , DOI:
10.1016/j.sab.2023.106732
The relatively high signal uncertainty of laser-induced breakdown spectroscopy (LIBS) is a key obstacle to its analytical performance and large-scale application. Despite the extensive research efforts to reduce signal uncertainty, few fundamental studies have been conducted because of the complexity of the microscopic mechanisms involved in plasma evolution. Recently, error propagation analysis has provided an inspiring perspective by linking signal uncertainty with plasma property fluctuations, while further investigation is urgently needed due to the limitations of the employed plasma diagnostic techniques. In this study, a spectrum fitting model was proposed for optically thick and homogeneous plasmas to provide more reliable plasma properties for error propagation analysis for the first time. The model was applied to laser-induced copper plasmas using a laser wavelength of 1064 nm and a pulse duration of 25 ns. The uncertainty of an atomic copper line was analyzed at different delay times. Our findings revealed that the fluctuation of columnar total number density was the most significant factor under the investigated conditions, and that the correlation term of temperature and columnar total number density made a considerable negative contribution. Furthermore, self-absorption suppressed the magnitudes of major contribution terms for the signal uncertainty of LIBS.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-05-02 , DOI:
10.1016/j.sab.2023.106695
The purpose of the study was performing a round-robin test for the element analysis of mammalian tissue samples using total reflection X-ray fluorescence (TXRF). To achieve this goal, the selected rat organs (kidney, heart, spleen and lung) were subjected to microwave digestion and, in the liquid form, were sent to four European laboratories participating in the inter-comparison investigation. There, using various commercially available TXRF spectrometers, their elemental composition was determined. The carried inter-laboratory comparisons involved macroelements with the concentration above 1000 μg/g (P, S and K) as well as microelements (Ca) and trace elements (Fe, Cu, Zn and Se) occurring, respectively, in the concentrations of 100–1000 μg/g and below 100 μg/g. The validation parameters such as the detection limits of the examined elements as well as the intra-day and inter-day precision were determined. To verify the variation in the results acquired in participating laboratories, for all measured elements, the inter-laboratory precision was evaluated. The data obtained by TXRF were also compared with the ones resulting from ICP-MS (Se) and ICP-OES analysis (P, S, K, Ca, Fe, Cu and Zn).The results obtained as part of the study confirmed the high usefulness of the TXRF method in the elemental analysis of animal tissues. As expected, the best results in terms of the examined validation parameters were obtained for elements with higher atomic numbers (Fe, Cu, Zn and Se). For these analytes, the round-robin test confirmed a good accuracy (around 100% for Fe, Cu, Zn) and precision (intra-day <6%, inter-day <12% and inter-laboratory <12%) what supports the use of TXRF for their determination in the mammalian tissue samples. The obtained results allowed, moreover, to indicate potential issues that require resolving in order to increase the usefulness of the method in case of the analysis of light elements such as P, S or K. It is worth mentioning here, inter alia, the improvement of the sample preparation procedures aiming at the reduction of self-absorption in its dried residue, optimization and/or unification of the sensitivity calibration and the spectra fitting procedures in particular laboratories.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.sab.2023.106756
Charge transfer reactions between argon ions and analyte atoms occur at a much higher rate in analytical glow discharges than in other similar plasmas, as follows from experimental Boltzmann plots of glow discharge emission spectra and the spectra generated by an inductively coupled plasma. A simple model of a Grimm-type discharge suggests that charge transfer-excited emission of the analyte elements comes largely from the cathode sheath, due to a high collision rate between the sputtered analyte atoms and argon ions accelerated in the cathode fall. The contribution to this radiation from the negative glow is several times lower. The mentioned enhancement of the charge transfer-excited emission in the cathode sheath is, however, not sufficiently high to explain the anomalously high rates of those charge transfer reactions relative to other plasmas. The different characteristics of emission from the cathode sheath and the negative glow also means that Boltzmann plots of glow discharge spectra cannot be interpreted in the conventional way. Further work is needed to explain the observed features of glow discharge excitation, as reflected in the emission spectra.
Green Chemistry ( IF 11.034 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.sab.2023.106758
Laser-Induced Breakdown Spectroscopy (LIBS) has become a powerful imaging technique for elemental characterization in analytical chemistry due to its advantages over other techniques. Major, minor, and trace elements are detected with high measurement dynamic, a low limit of detection and a high acquisition rate, allowing for the quick analysis of large sample surfaces. Today, chemometric tools are commonly used to ensure the most comprehensive and unbiased exploration of such spectroscopic data. However, the integration of the signal from a wavelength assumed to be specific to the element of interest remains the basic tool for generating a chemical distribution map from a hyperspectral dataset. This classical approach is based on a strong assumption, the specificity of the chemical information on the spectral domain being considered. Any spectral interference inevitably result in the generation of a biased distribution image. In this publication, we demonstrate how Principal Component Analysis (PCA) can diagnose the potential presence of a spectral interference and how Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can ultimately correct it if necessary using a LIBS imaging dataset obtained from the analysis of a complex rock sample. The proposed approach combines the simplicity and effectiveness of the integration method with the diagnostic and correction capabilities of chemometric tools, providing a comprehensive solution for spectral interference in LIBS imaging.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
7.10 | 160 | Science Citation Index Science Citation Index Expanded | Not |
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